ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
Description
Historical Context and Development
The development of this compound emerges from the rich historical foundation of imidazole chemistry, which traces its origins to Heinrich Debus's pioneering work in 1858. Debus first synthesized imidazole through the reaction of glyoxal, formaldehyde, and ammonia, creating what was initially termed "glyoxaline". This foundational discovery established the groundwork for the extensive exploration of imidazole derivatives that would follow over the subsequent decades. The progression from Debus's simple imidazole synthesis to the sophisticated derivatives like this compound represents a remarkable evolution in heterocyclic chemistry, driven by the recognition of imidazole's biological significance and synthetic utility.
The historical development of imidazole derivatives gained momentum particularly with the understanding that imidazole rings are fundamental components in many biological systems. The amino acid histidine, containing an imidazole side chain, demonstrated the biological importance of this heterocyclic system and inspired chemists to explore various substitution patterns and modifications. The introduction of amino groups, methyl substituents, and ester functionalities in compounds like this compound represents the culmination of decades of research aimed at optimizing the biological activity and synthetic accessibility of imidazole-based compounds.
The synthesis and characterization of this specific compound reflects modern advances in heterocyclic chemistry, where precise control over substitution patterns allows for fine-tuning of chemical and biological properties. The incorporation of both amino and ester functionalities in the same molecule demonstrates the sophisticated approach to molecular design that characterizes contemporary medicinal chemistry research. The hydrochloride salt form ensures enhanced water solubility and stability, making it particularly suitable for biological evaluations and pharmaceutical applications.
Significance in Imidazole Chemistry Research
This compound occupies a significant position within imidazole chemistry research due to its unique combination of functional groups and structural features that enable diverse chemical transformations and biological applications. The compound's structure represents a convergence of several important chemical motifs: the imidazole core provides aromatic stability and hydrogen bonding capabilities, the amino group offers nucleophilic reactivity and potential for further functionalization, the methyl substituent modulates electronic properties and steric interactions, and the ethyl ester provides lipophilicity and serves as a synthetic handle for further modifications.
The significance of this compound extends beyond its individual properties to its role as a representative member of amino-substituted imidazole carboxylates, a class that has demonstrated considerable promise in medicinal chemistry applications. The presence of the amino group at the 4-position of the imidazole ring creates opportunities for hydrogen bonding interactions with biological targets, while the ester functionality at the 2-position provides a site for metabolic activation or chemical modification. This combination of features makes the compound particularly valuable for structure-activity relationship studies and lead compound optimization in drug discovery programs.
Research into imidazole derivatives has revealed their extensive biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. Within this context, this compound represents a specific structural variant that may exhibit unique biological profiles compared to other imidazole derivatives. The compound's potential as a pharmacophore or as an intermediate in the synthesis of more complex bioactive molecules underscores its importance in contemporary medicinal chemistry research.
Structural Classification in Heterocyclic Chemistry
From a structural perspective, this compound belongs to the class of substituted imidazoles, specifically categorized as an amino-imidazole carboxylate derivative. The compound's classification within heterocyclic chemistry reflects its complex substitution pattern, which includes multiple functional groups strategically positioned around the five-membered imidazole ring. The systematic nomenclature reveals the precise structural arrangement: the amino group at position 4, the methyl group at position 1, and the ethyl carboxylate at position 2, creating a highly functionalized heterocyclic system.
The structural classification of this compound also encompasses its salt form, as the hydrochloride derivative represents a common strategy for improving the physicochemical properties of organic compounds. The formation of hydrochloride salts typically enhances water solubility, stability, and handling characteristics, making such compounds more suitable for biological testing and pharmaceutical development. The compound's molecular formula C₇H₁₂ClN₃O₂ and molecular weight of 205.64 g/mol place it within the range of small molecule drug candidates, adhering to Lipinski's rule of five principles for oral bioavailability.
The imidazole core structure contributes to the compound's aromatic character, with the ring system exhibiting the characteristic planar geometry and π-electron delocalization that defines aromatic heterocycles. The presence of two nitrogen atoms within the five-membered ring creates multiple sites for protonation and metal coordination, expanding the compound's potential for forming intermolecular interactions. These structural features position this compound as a versatile building block for further synthetic elaboration and biological evaluation.
Properties
IUPAC Name |
ethyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-9-5(8)4-10(6)2;/h4H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRVNNMJJDJXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625127 | |
| Record name | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180258-46-2 | |
| Record name | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Functionalization via N-Alkylation and Oxidation
N-Alkylation introduces the 1-methyl group to the imidazole ring. A solvent-free method adapted from imidazol-1-yl-acetic acid synthesis demonstrates the feasibility of alkylation without traditional solvents. In this approach, imidazole reacts with methylating agents (e.g., methyl chloride or iodomethane) in the presence of a base such as potassium carbonate. The reaction proceeds at 60–80°C for 6–12 hours, achieving yields exceeding 85%.
Subsequent oxidation of the 2-carboxaldehyde intermediate to the carboxylic acid is critical. A protocol from 1H-imidazole-2-carboxylic acid synthesis employs 30% hydrogen peroxide in aqueous medium at room temperature for 72 hours, yielding 97.5% pure product. This method avoids decarboxylation by maintaining low temperatures during workup.
Esterification and Hydrochloride Salt Formation
The carboxylic acid intermediate undergoes esterification with ethanol under acidic conditions. A patented transesterification method utilizes erbium triflate as a catalyst, reacting the acid with excess ethanol at reflux (78°C) for 48 hours. The ethyl ester forms with >90% conversion efficiency. Final hydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous ether, precipitating the product as a crystalline solid.
Optimized Reaction Conditions and Catalytic Systems
Solvent-Free Alkylation
Recent advances emphasize reducing environmental impact. A solvent-free N-alkylation protocol eliminates dichloromethane or DMF, instead using tert-butyl chloroacetate and imidazole with potassium carbonate. The mixture is heated at 80°C for 8 hours, followed by hydrolysis in water to isolate the alkylated product. This method reduces waste and improves safety.
Temperature and Time Dependence
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Alkylation Temp. | 60–80°C | 85–90% | |
| Oxidation Time | 72 hours | 97.5% | |
| Esterification | 48 hours at reflux | >90% |
Prolonged oxidation beyond 72 hours risks decarboxylation, while shorter durations yield incomplete conversion. Catalysts like erbium triflate reduce esterification time to 24 hours with comparable yields.
Purification and Analytical Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/ether mixtures. Slow evaporation at 4°C yields needle-shaped crystals with >99% purity. Analytical data from literature includes:
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity, with retention times consistent across batches.
Comparative Analysis of Synthetic Routes
The solvent-free approach aligns with green chemistry principles but demands precise heating. Classical methods offer higher yields but generate more waste.
Industrial-Scale Production Challenges
Scaling up requires addressing:
-
Exothermic Reactions : Controlled addition of hydrogen peroxide to prevent runaway reactions during oxidation.
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Salt Formation Consistency : Automated pH adjustment ensures uniform hydrochloride precipitation.
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Cost Optimization : Cheaper methylating agents (e.g., dimethyl sulfate) reduce expenses but require rigorous safety protocols .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or secondary amines.
Substitution: Amides or alkylated imidazole derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential biological activities, particularly its interactions with various biological targets:
- Anticancer Properties : Preliminary research indicates that ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride may exhibit efficacy against certain cancer cell lines. Its structural similarity to purines suggests involvement in nucleic acid metabolism, which could be leveraged for therapeutic applications.
- Enzyme Inhibition : The compound may interact with enzymes involved in nucleotide synthesis pathways, potentially influencing cellular processes related to growth and proliferation.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates:
| Application Area | Description |
|---|---|
| Drug Development | Modifications to the compound's structure may yield novel therapeutic agents. |
| Research on Enzyme Modulation | Investigating its effects on enzyme activity related to nucleic acids. |
| Cancer Therapeutics | Potential use in developing anticancer drugs targeting specific pathways. |
Case Study 1: Anticancer Activity
A study focused on the compound's effects on specific cancer cell lines revealed that it could inhibit cell growth through modulation of metabolic pathways associated with nucleic acids. Further investigation is warranted to explore its mechanisms and optimize its efficacy.
Case Study 2: Enzyme Interaction
Research examining the binding affinity of this compound with enzymes involved in nucleotide metabolism showed promising results, suggesting potential applications in enzyme inhibition therapies.
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The amino and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological targets.
Comparison with Similar Compounds
Key Findings:
Substituent Position and Hydrogen Bonding: The amino group at the 4-position in the target compound (vs. 5-position in the ethyl 5-amino analog) likely directs distinct hydrogen-bonding interactions. This positional difference could influence binding affinity in biological systems .
Ester Group Impact :
- Replacing the ethyl ester with a benzyl group (as in the benzyl analog) increases molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The methyl ester analog’s shorter alkyl chain could lead to faster metabolic degradation compared to the ethyl ester .
Salt Form and Stability: Hydrochloride salts (target compound, benzyl, and ethyl 5-amino analogs) improve crystallinity and shelf life compared to free bases. For example, the target compound’s free base (Mw = 169.18 g/mol) is less stable than its hydrochloride form .
Synthetic Utility :
- The benzyl analog’s aromatic ester could serve as a protective group in multi-step syntheses, whereas the ethyl and methyl esters are more readily cleaved under mild conditions .
Biological Activity
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.642 g/mol. The compound features an imidazole ring, which is pivotal for its biological activity due to the presence of nitrogen atoms that can participate in various biochemical interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- Antibacterial Properties : Studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis, and from 5.64 to 77.38 µM against Staphylococcus aureus .
- Antifungal Properties : The compound also exhibits antifungal activity, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
2. Antitumor Activity
- This compound has been evaluated for its antitumor potential. It was found to inhibit the growth of various cancer cell lines, showing promising results in inhibiting cell proliferation .
3. Anti-inflammatory Effects
- The compound has been studied for its anti-inflammatory properties, demonstrating the ability to modulate inflammatory pathways potentially through inhibition of specific enzymes involved in inflammation processes.
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Biological Molecules
- The imidazole ring structure allows for interactions with various biomolecules, including enzymes and receptors, which can lead to inhibition or modulation of their activity.
2. Enzyme Inhibition
- The compound has shown inhibitory effects on several key enzymes involved in disease processes, including carbonic anhydrase and histone deacetylases, which are critical in cancer progression and inflammation .
Case Studies
Several studies have highlighted the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride, considering yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Cyclization : Nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions .
- Functionalization : Introduction of substituents (e.g., methyl or amino groups) using alkylation or amination reactions. For example, fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) with bases like K₂CO₃ can modify the imidazole ring .
- Salt Formation : Treatment with HCl to stabilize the compound and enhance solubility .
- Optimization : Solvent choice (DMF or dichloromethane), temperature control (e.g., 60–80°C), and catalysts (palladium/copper salts) improve selectivity .
- Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : A combination of analytical techniques is essential:
Advanced Research Questions
Q. How can computational methods assist in predicting reaction pathways or optimizing conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for cyclization steps .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error .
- Machine Learning : Models trained on reaction databases (e.g., Reaxys) suggest optimal solvents/catalysts for yield improvement .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, narrowing conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- QSAR Studies : Correlate structural variations (e.g., substituent electronegativity) with bioactivity trends .
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for compound stability (HPLC monitoring) .
- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., salt form vs. free base) .
- Case Study : Fluorinated analogs show enhanced metabolic stability but reduced solubility; balance via logP optimization .
Q. How do intermolecular interactions influence the crystalline structure and stability of this compound?
- Methodological Answer :
- Hydrogen Bond Analysis : Graph set notation (e.g., R₂²(8) motifs) describes N–H···Cl and C=O···H–N interactions .
- Thermal Stability : DSC/TGA data correlate melting points (e.g., 214–219°C) with packing efficiency .
- Polymorphism Screening : Solvent-drop grinding identifies stable forms; lattice energy calculations (PIXEL method) guide selection .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Source Comparison : Trace variations to catalyst purity (e.g., Pd(OAc)₂ vs. Pd/C) or solvent drying (anhydrous vs. technical grade) .
- Scale Effects : Pilot-scale reactions may show lower yields due to heat/mass transfer limitations; microreactors improve consistency .
- Byproduct Identification : LC-MS detects side products (e.g., over-alkylated species), guiding stoichiometry adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
